Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Overview
Description
The compound “tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate” has a CAS Number of 944238-89-5 . It is a solid substance and should be stored in a refrigerator .
Molecular Structure Analysis
The molecular formula of this compound is C11H20N2O2 . The InChI code is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 212.28900 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis Techniques: The compound has been synthesized as a chiral cyclic amino acid ester through an intramolecular lactonization reaction, without using chiral catalysts or enzymes and without separation by chiral column chromatography (Moriguchi et al., 2014).
- Structural Analysis: Its structure was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure comprising lactone and piperidine groups (Moriguchi et al., 2014).
Applications in Synthesis of Other Compounds
- Intermediate in Synthesis of Antagonists: It has been used as an essential intermediate in the synthesis of potent CCR2 antagonists, demonstrating its relevance in medicinal chemistry (Campbell et al., 2009).
- Role in Enantioselective Synthesis: The compound plays a significant role in enantioselective syntheses, for instance, in the synthesis of (+)-pseudococaine (Brock et al., 2012).
Chemical Transformations
- Catalytic Applications: It is utilized in 1,4-diazabicyclo[2.2.2]octane-catalyzed coupling reactions, showcasing its utility in catalysis (Hoffmann & Rabe, 1984).
- Scalable Synthesis Routes: Innovations in scalable synthesis routes for enantiomerically pure derivatives of this compound have been described, highlighting its industrial applicability (Maton et al., 2010).
Additional Research Insights
- Chiral Auxiliary in Reactions: The compound has been employed as an efficient chiral auxiliary in Michael-type reactions (Martens & Lübben, 1991).
- Structural Studies: Detailed structural studies have been conducted, including the analysis of derivatives and isomers (Arias-Pérez et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOIHBLVUIGLG-GUBZILKMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C[C@@H]2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-60-7 | |
Record name | rel-1,1-Dimethylethyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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